Head-to-Head CE2 Potency Comparison
In a direct comparison under identical assay conditions, 1-(Benzo[d]thiazol-2-yl)-1-phenylhex-5-en-1-ol (BDBM50154561) exhibits significantly greater potency against human CE2 than its close structural analog BDBM50154559. The target compound achieves a Ki of 42 nM and an IC50 of 20 nM, whereas the analog demonstrates an IC50 of 660 nM [1][2]. This represents a 33-fold improvement in inhibitory activity.
Ki = 42 nM
| Evidence Dimension | Inhibition of human carboxylesterase 2 (CE2) |
|---|---|
| Target Compound Data | Ki = 42 nM; IC50 = 20 nM |
| Comparator Or Baseline | BDBM50154559 (a benzothiazole derivative with a structurally distinct side chain); IC50 = 660 nM |
| Quantified Difference | Target compound is 33-fold more potent (based on IC50 comparison). |
| Conditions | Inhibition of CE2 in human liver microsomes using fluorescein diacetate as substrate; preincubation for 10 minutes. |
Why This Matters
This establishes the target compound as a high-potency probe for CE2, essential for studies requiring strong enzyme engagement at low concentrations, which minimizes off-target effects.
- [1] BindingDB. BDBM50154561 (CHEMBL3774603). Activity Spreadsheet: Enzyme Inhibition Constant Data. Target: Cocaine esterase (Human CE2). View Source
- [2] BindingDB. BDBM50154559 (CHEMBL2151605). Activity Spreadsheet: Enzyme Inhibition Constant Data. Target: Cocaine esterase (Human CE2). View Source
